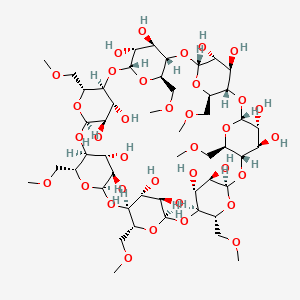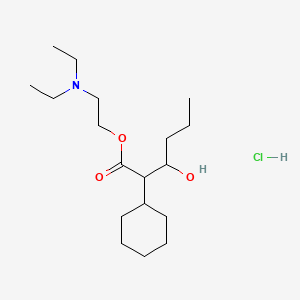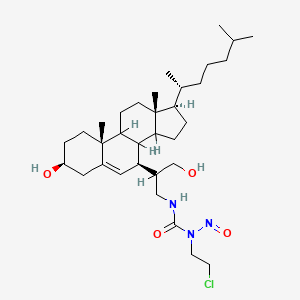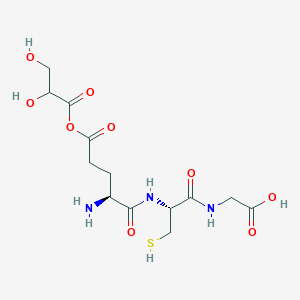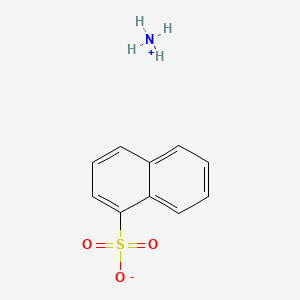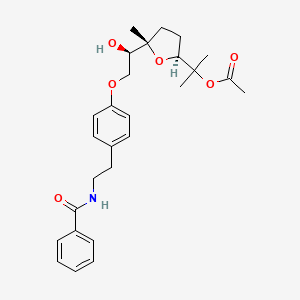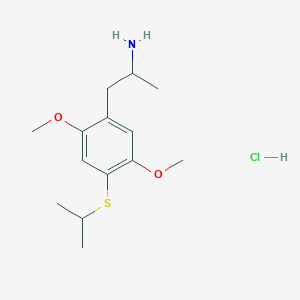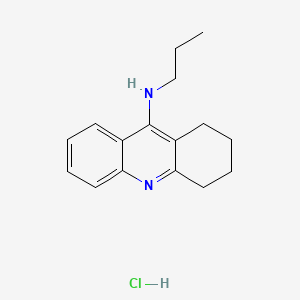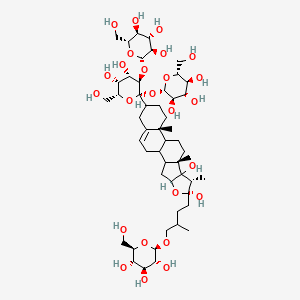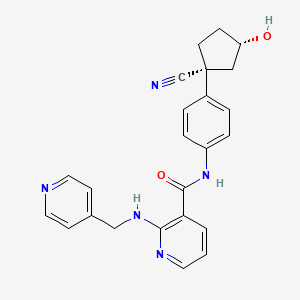
Apatinib metabolite M1-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of apatinib metabolite M1-2 involves the hydroxylation of apatinib. The primary routes of apatinib biotransformation include cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation . The specific synthetic route for M1-2 involves the trans-cyclopentyl-3-hydroxylation of apatinib .
Industrial Production Methods
Industrial production methods for apatinib and its metabolites, including M1-2, typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of human liver microsomes and other enzymatic systems to facilitate the hydroxylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Apatinib metabolite M1-2 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in the formation of M1-2 is the hydroxylation of apatinib.
Reduction: Although not a primary reaction for M1-2, reduction reactions can occur in the metabolic pathways of related compounds.
Substitution: Substitution reactions may occur in the presence of specific reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cytochrome P450 enzymes: These enzymes, particularly CYP3A4/5, play a crucial role in the hydroxylation of apatinib.
Human liver microsomes: Used to mimic the metabolic environment and facilitate the biotransformation of apatinib.
Major Products Formed
The major product formed from the hydroxylation of apatinib is trans-3-hydroxy-apatinib (M1-2). Other related metabolites include cis-3-hydroxy-apatinib (M1-1) and apatinib-25-N-oxide (M1-6) .
Wissenschaftliche Forschungsanwendungen
Apatinib metabolite M1-2 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of apatinib metabolism and pharmacokinetics.
Biology: Investigated for its role in the metabolic pathways of antiangiogenic agents.
Medicine: Studied for its pharmacological activity and potential therapeutic effects in cancer treatment.
Industry: Utilized in the development and optimization of antiangiogenic drugs and their metabolites.
Wirkmechanismus
Apatinib metabolite M1-2 exerts its effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), thereby inhibiting angiogenesis, which is crucial for the growth and metastasis of malignant tumors . The molecular targets involved include VEGFR-2 and other related tyrosine kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cis-3-hydroxy-apatinib (M1-1): Another major metabolite of apatinib with similar pharmacological properties.
Apatinib-25-N-oxide (M1-6): A metabolite with less than 1% contribution to the overall pharmacological activity.
Uniqueness
Apatinib metabolite M1-2 is unique due to its specific hydroxylation pattern (trans-3-hydroxy) and its role in the metabolic pathway of apatinib. Despite its lower pharmacological activity compared to the parent drug, it provides valuable insights into the metabolism and biotransformation of antiangiogenic agents .
Eigenschaften
CAS-Nummer |
1376710-39-2 |
|---|---|
Molekularformel |
C24H23N5O2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
N-[4-[(1R,3S)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24-/m0/s1 |
InChI-Schlüssel |
PIRKQCNHXCEZRZ-RDPSFJRHSA-N |
Isomerische SMILES |
C1C[C@](C[C@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Kanonische SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


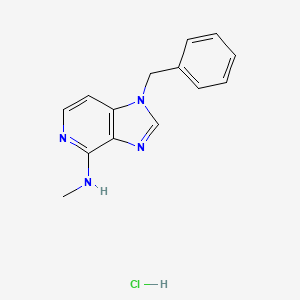
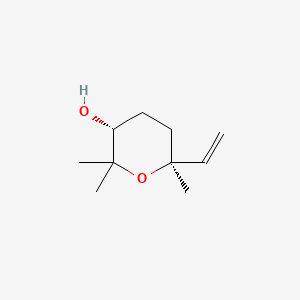
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)

